2,4,6-trichloroThiazolo[4,5-c]pyridine
Description
2,4,6-Trichlorothiazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system with chlorine substituents at positions 2, 4, and 4. The thiazolo[4,5-c]pyridine core is characterized by its bicyclic structure, where the sulfur-containing thiazole ring is fused to the nitrogen-rich pyridine ring. The chlorine substituents significantly influence the compound’s electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and materials science. Chlorine atoms at these positions enhance halogen bonding interactions, which can improve binding affinity to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C6HCl3N2S |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,4,6-trichloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6HCl3N2S/c7-3-1-2-4(5(8)10-3)11-6(9)12-2/h1H |
InChI Key |
RIASYAQAHXGEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-TrichloroThiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 2-aminothiazole with a chlorinated pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2,4,6-TrichloroThiazolo[4,5-c]pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-TrichloroThiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
2,4,6-TrichloroThiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4,6-TrichloroThiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: The presence of three chlorine atoms in 2,4,6-trichlorothiazolo[4,5-c]pyridine likely enhances its binding affinity compared to mono- or di-chlorinated analogs. Halogen bonding interactions are critical for targeting enzymes such as kinases or proteases .
- Positional Isomerism : Substituent positions (e.g., 2,4,6 vs. 2,7) significantly alter electronic and steric effects, impacting solubility and target specificity .
Comparison with Other Fused Heterocycles
Beyond thiazolo[4,5-c]pyridine derivatives, structurally distinct fused heterocycles exhibit divergent pharmacological profiles:
Key Observations :
- Electronic Properties : The sulfur atom in thiazolo[4,5-c]pyridine contributes to distinct electronic interactions compared to nitrogen-rich analogs like imidazo or triazolo derivatives .
- Biological Targets : Thiazolo[4,5-c]pyridine derivatives are more commonly associated with enzyme inhibition, whereas pyrazolo and triazolo derivatives often target kinases or microbial pathways .
Physicochemical and Pharmacokinetic Properties
The physicochemical profile of 2,4,6-trichlorothiazolo[4,5-c]pyridine can be inferred from related compounds:
| Property | 2,4,6-Trichlorothiazolo[4,5-c]pyridine | 2,7-Dichlorothiazolo[4,5-c]pyridine | Thiazolo[4,5-b]pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~260 (estimated) | 216.07 | 150.19 |
| LogP (Lipophilicity) | High (due to 3 Cl atoms) | Moderate | Low |
| Solubility in Water | Low | Low | Moderate |
| Halogen Bonding Potential | High | Moderate | None |
Key Observations :
- Lipophilicity : The trichloro derivative’s high LogP suggests improved membrane permeability but may require formulation adjustments for bioavailability .
- Solubility : Chlorine substituents reduce aqueous solubility, necessitating structural modifications (e.g., carboxylate groups) for drug development .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Thiazolo[4,5-c]pyridine derivatives with chlorine substituents exhibit potent inhibition of enzymes like kinases and proteases. For example, 2-chlorothiazolo[4,5-c]pyridine inhibits enzymes involved in cancer progression via halogen bonding with active-site residues .
- Antimicrobial Activity: Chlorinated analogs demonstrate variable efficacy.
- Structural-Activity Relationship (SAR) : Adding chlorine atoms at positions 2, 4, and 6 likely enhances target affinity but may reduce metabolic stability due to increased molecular weight and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
